molecular formula C6H2Br2F3NO B1388640 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1214391-96-4

2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1388640
CAS No.: 1214391-96-4
M. Wt: 320.89 g/mol
InChI Key: CWBQWGGBPLWHMW-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, hydroxyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the bromination of 3-hydroxy-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 4 positions.

Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic substitution with an amine can yield 2,4-diamino-3-hydroxy-6-(trifluoromethyl)pyridine.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts like palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its derivatives has shown promise in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine include other halogenated pyridines and trifluoromethyl-substituted heterocycles. For example:

    2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine: Similar structure but with chlorine atoms instead of bromine.

    2,4-Dibromo-3-hydroxy-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5 position.

    3-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the bromine substituents, offering different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3NO/c7-2-1-3(6(9,10)11)12-5(8)4(2)13/h1,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBQWGGBPLWHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 3
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 5
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 6
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine

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